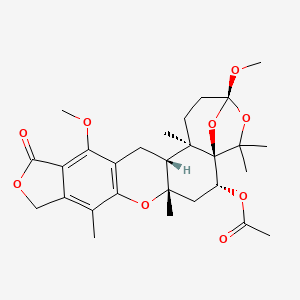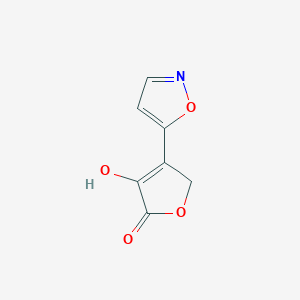
lithium;1,3-bis(trifluoromethyl)benzene-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is a compound that features a benzene ring substituted with two trifluoromethyl groups and a lithium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,3-bis(trifluoromethyl)benzene-2-ide typically involves the lithiation of 1,3-bis(trifluoromethyl)benzene. This process can be carried out using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually conducted at low temperatures to ensure regioselective metalation at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the selectivity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can lead to the formation of benzyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid from oxidation and various benzyl derivatives from reduction and substitution reactions .
Wissenschaftliche Forschungsanwendungen
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of fluorinated aromatic compounds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Analytical Chemistry: It is used in electrogenerated chemiluminescence studies, which are important for high-performance liquid chromatography (HPLC) and other analytical techniques
Wirkmechanismus
The mechanism of action of lithium;1,3-bis(trifluoromethyl)benzene-2-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge on the benzene ring, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the lithium atom but shares the trifluoromethyl substitution pattern.
1,3,5-Tris(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, leading to different reactivity and applications
Uniqueness
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The combination of trifluoromethyl groups and lithium makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
80426-23-9 |
|---|---|
Molekularformel |
C8H3F6Li |
Molekulargewicht |
220.1 g/mol |
IUPAC-Name |
lithium;1,3-bis(trifluoromethyl)benzene-2-ide |
InChI |
InChI=1S/C8H3F6.Li/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
IJXWQBSSFYNCKY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)




![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)




